molecular formula C15H17ClN2O3S2 B14099207 4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide CAS No. 5495-25-0

4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B14099207
CAS No.: 5495-25-0
M. Wt: 372.9 g/mol
InChI Key: VQGABUZGYIGDLL-UHFFFAOYSA-N
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Description

4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-cyclohexyl-4-oxo-1,3-thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a chloro substituent.

Properties

CAS No.

5495-25-0

Molecular Formula

C15H17ClN2O3S2

Molecular Weight

372.9 g/mol

IUPAC Name

4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C15H17ClN2O3S2/c16-11-6-8-13(9-7-11)23(20,21)17-15-18(14(19)10-22-15)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

InChI Key

VQGABUZGYIGDLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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